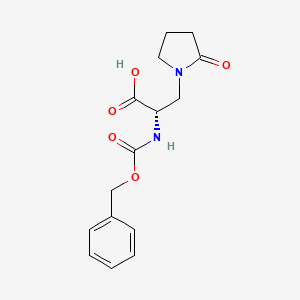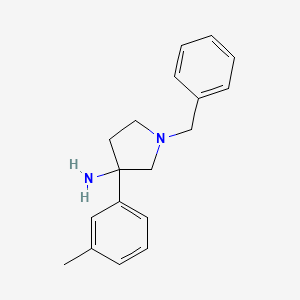
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentane carboxylic acid, featuring a 5-chloro-2-fluorophenyl group attached to the cyclopentane ring.
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluorobenzene and cyclopentanone.
Grignard Reaction: The 5-chloro-2-fluorobenzene undergoes a Grignard reaction with cyclopentanone to form the intermediate 1-(5-chloro-2-fluorophenyl)cyclopentanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like chromium trioxide to yield 1-(5-chloro-2-fluorophenyl)cyclopentanone.
Carboxylation: Finally, the cyclopentanone derivative undergoes carboxylation using carbon dioxide in the presence of a base to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using reagents like chlorine, nitric acid, or sulfuric acid.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring allows it to bind to active sites, potentially inhibiting or modulating the activity of enzymes involved in inflammatory pathways. This interaction can lead to reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
1-(5-Bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid:
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H12ClFO2 |
|---|---|
Molekulargewicht |
242.67 g/mol |
IUPAC-Name |
1-(5-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI-Schlüssel |
BFXVUILTINTHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


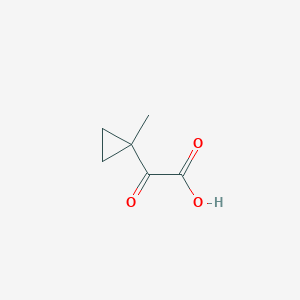

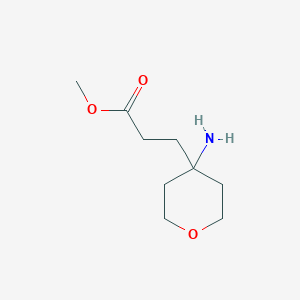
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
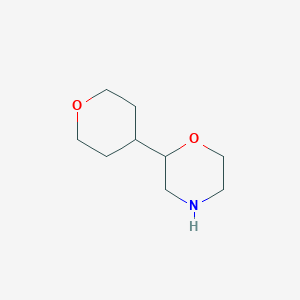
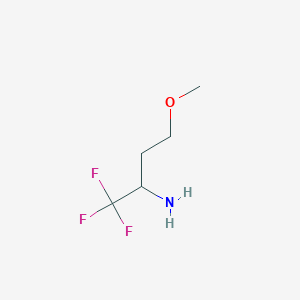
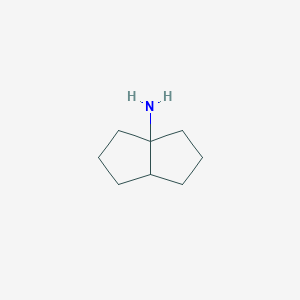
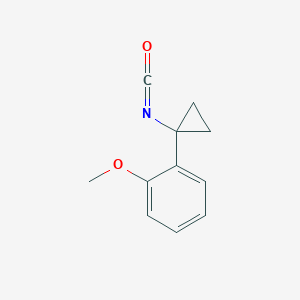

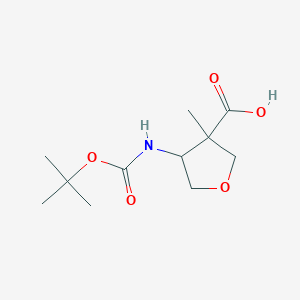
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
